Momfluorothrin, (Z,1R,3R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

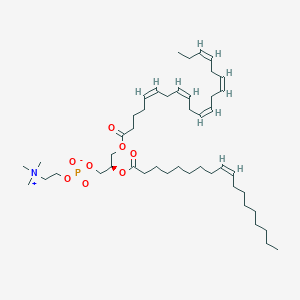

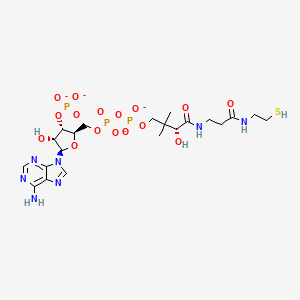

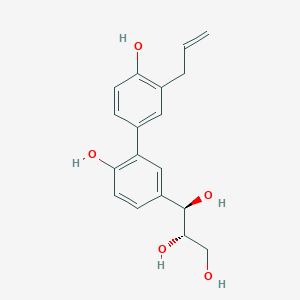

Epsilon-momfluorothrin is a carboxylic ester obtained by formal condensation between the carboxy group of (1R,3R)-3-[(1Z)-2-cyanoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylic acid with the benzylic hydroxy group of [2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methanol. It has a role as a pyrethroid ester insecticide and an agrochemical. It is a carboxylic ester, a member of cyclopropanes, an ether, an organofluorine insecticide, a tetrafluorobenzene and a nitrile. It derives from a chrysanthemic acid.

Aplicaciones Científicas De Investigación

Receptor and Toxicological Implications Research has indicated that momfluorothrin, a pyrethroid, can impact the constitutive androstane receptor (CAR) in liver cells. Studies have shown that administration of momfluorothrin causes hepatomegaly due to hypertrophy and increased DNA synthesis in liver cells, effects similar to those observed with the administration of phenobarbital, a known CAR ligand. These effects suggest that liver tumorigenesis induced by momfluorothrin in rats may be mediated at least in part by CAR activation, which is important for future risk assessments of this compound (Bachelet, 2020).

Mode of Action in Liver Tumor Formation In-depth studies have been conducted to understand the mode of action (MOA) for rat hepatocellular tumors produced by momfluorothrin. It was found that high dietary levels of momfluorothrin, a nongenotoxic synthetic pyrethroid, induced hepatocellular tumors in both male and female rats. The MOA was linked to the activation of CAR, as evidenced by induced CYP2B activities, increased liver weights, hepatocyte hypertrophy, and increased hepatocyte DNA synthesis, all correlating with liver tumor formation. Importantly, these effects were reversible upon cessation of treatment, and alternative MOAs for liver tumor formation were excluded. This research supports the postulated MOA for momfluorothrin-induced rat hepatocellular tumors being mediated by CAR activation (Okuda et al., 2017).

Human Relevance of the CAR-mediated MOA Another study focused on evaluating the human relevance of the CAR-mediated MOA for momfluorothrin-induced hepatocellular tumors. The effects of momfluorothrin and its major metabolite on replicative DNA synthesis and CYP2B mRNA expression were examined in both rat and human hepatocytes. The results showed that while momfluorothrin activated CAR in human hepatocytes, it did not increase replicative DNA synthesis as it did in rat hepatocytes. This suggests that the MOA for momfluorothrin-induced rat liver tumor formation is not relevant to humans, indicating a species-specific response (Okuda et al., 2017).

Metabolism in Plants Research on the metabolism of momfluorothrin in plants, specifically in lettuce, showed that the compound undergoes various metabolic processes. On the leaf surface, momfluorothrin gradually volatilizes and penetrates the plant, degrading to form aldehyde/carboxylic acid derivatives. Within the leaf tissues, it undergoes ester hydrolysis leading to glucose conjugation and successive modifications. This study provides insights into how momfluorothrin behaves in a plant-based environment, which is crucial for understanding its environmental impact (Matsushima et al., 2021).

Propiedades

Número CAS |

1065124-65-3 |

|---|---|

Nombre del producto |

Momfluorothrin, (Z,1R,3R)- |

Fórmula molecular |

C19H19F4NO3 |

Peso molecular |

385.4 g/mol |

Nombre IUPAC |

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(Z)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C19H19F4NO3/c1-9(6-24)5-12-13(19(12,2)3)18(25)27-8-11-16(22)14(20)10(7-26-4)15(21)17(11)23/h5,12-13H,7-8H2,1-4H3/b9-5-/t12-,13+/m1/s1 |

Clave InChI |

DPJITPZADZSLBP-DQXQJKBJSA-N |

SMILES isomérico |

C/C(=C/[C@@H]1[C@H](C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)/C#N |

SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |

SMILES canónico |

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C#N |

Pictogramas |

Irritant; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,5aS,6S,8R,9S,10S,11S,11aR,12R)-2-Amino-1,4,5a,6,8,9,10,11-octahydro-9-(hydroxymethyl)-6,10-epoxy-4,8,11a-metheno-11aH-oxocino[4,3-f][1,3,5]oxadiazepine-6,9,11-triol.](/img/structure/B1261712.png)

![TG(18:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1261714.png)

![(R)-2-[3-(4-Hydroxyphenyl)acryloyloxy]-3-(4-hydroxyphenyl)propionic acid](/img/structure/B1261716.png)